(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol
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Overview
Description
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the styryl group and the dihydrooxazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol can be achieved through the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles . The reaction typically involves the use of reagents such as methyl 2-chloro-2-oxoacetate and hydrazine under reflux conditions for 4-4.5 hours . The reaction yields the desired oxazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The styryl group may also play a role in binding to specific receptors or active sites, leading to various biological effects.
Comparison with Similar Compounds
- (2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol
- (1H-Pyrazole-3,5-diyl)dimethanol
- (4,4’-Thiophene-2,5-diyl)dibenzonitrile
Uniqueness: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This distinguishes it from other oxazole derivatives that may lack the styryl moiety.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-(2-phenylethenyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2 |
InChI Key |
ZJOCDHLLTLVNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
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